molecular formula C22H26BrN3OS B2836438 (Z)-2,3-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide CAS No. 1180033-65-1

(Z)-2,3-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide

Cat. No.: B2836438
CAS No.: 1180033-65-1
M. Wt: 460.43
InChI Key: IULUSEZEQPSVER-YJACDMIVSA-N
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Description

(Z)-2,3-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide is a useful research compound. Its molecular formula is C22H26BrN3OS and its molecular weight is 460.43. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Catalysis

Compounds containing morpholino, thiazolyl, and aniline groups have been explored for their roles in chemical synthesis and catalysis. For example, Dimethylformamide (DMF) has been demonstrated to act as an efficient source of carbon monoxide in palladium-catalyzed aminocarbonylations of aryl bromides, including those with morpholine and aniline as reaction partners (Wan, Alterman, Larhed, & Hallberg, 2002). This suggests that compounds with similar structural features might play a role in facilitating or undergoing novel catalytic reactions, particularly in the synthesis of complex organic molecules.

Antimicrobial Applications

Thiazole derivatives have been synthesized and evaluated for their antimicrobial activities, indicating the potential of thiazole-containing compounds in developing new antimicrobial agents. For instance, a study on the synthesis of linezolid-like molecules and their evaluation against various microbial activities shows that thiazolyl compounds exhibit significant antitubercular activities (Başoğlu, Yolal, Demirba, & Bektaş, 2012). This suggests that "(Z)-2,3-dimethyl-N-(3-morpholino-4-(p-tolyl)thiazol-2(3H)-ylidene)aniline hydrobromide" may have potential applications in antimicrobial research, possibly leading to the development of new therapeutic agents.

Material Science and Organic Electronics

Thiazole and aniline derivatives have also been investigated for their applications in material science, including organic light-emitting diodes (LEDs) and organic electronics. The electroluminescent properties of zinc(II) 2-(2-hydroxyphenyl)benzothiazolate complexes suggest that related compounds could contribute to advancements in organic LED materials and technologies (Yu, Yin, Liu, Shuai, & Zhu, 2003). This hints at the potential utility of our compound of interest in developing new materials for electronic applications.

Drug Discovery and Pharmacological Research

The structural elements present in "this compound" are reminiscent of those found in molecules with significant biological activities, such as kinase inhibitors and compounds with neuroprotective properties. For instance, 2-anilino-4-(thiazol-5-yl)pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinase-2 (CDK2), a key enzyme in cell cycle regulation, highlighting the potential for such compounds in cancer therapy research (Wang et al., 2004). This suggests possible pharmacological applications for the compound , especially in areas related to cancer and cell cycle control.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(4-methylphenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS.BrH/c1-16-7-9-19(10-8-16)21-15-27-22(25(21)24-11-13-26-14-12-24)23-20-6-4-5-17(2)18(20)3;/h4-10,15H,11-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULUSEZEQPSVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC(=C3C)C)N2N4CCOCC4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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